N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzamide

Description

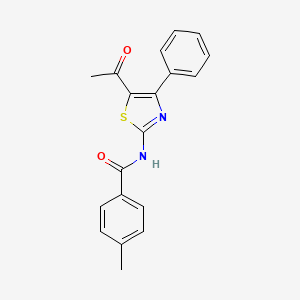

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzamide is a thiazole-derived compound featuring a 1,3-thiazole core substituted at position 5 with an acetyl group (CH₃CO) and at position 4 with a phenyl ring. The nitrogen atom at position 2 is linked to a 4-methylbenzamide moiety.

The acetyl and 4-methylbenzamide groups contribute to its electronic and steric properties, influencing solubility, stability, and intermolecular interactions.

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c1-12-8-10-15(11-9-12)18(23)21-19-20-16(17(24-19)13(2)22)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJKLLGQZGUTLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with thioamide derivatives under specific conditions. One common method involves the use of acetic anhydride and a base such as pyridine to facilitate the acetylation of the thiazole ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Halogenating agents, nucleophiles; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiazoline derivatives

Substitution: Various substituted thiazole derivatives depending on the reagents used

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in drug development.

Anticancer Activity

Research has shown that derivatives of thiazole compounds, including N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzamide, have significant anticancer properties. In vitro studies indicate that these compounds can inhibit the growth of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | < 100 |

| HeLa | < 100 |

| MCF-7 | < 100 |

These findings suggest that the compound may induce apoptosis in cancer cells, which is an essential mechanism for cancer treatment .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies indicate that thiazole derivatives can display potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown promising results in inhibiting bacterial growth:

| Bacteria | Zone of Inhibition (mm) |

|---|---|

| E. coli | 10.5 |

| S. aureus | 8 |

| B. subtilis | 9 |

This antibacterial activity is attributed to the unique structural features of thiazole compounds, which enhance their interaction with bacterial targets .

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives:

- Alzheimer’s Disease Research : Compounds similar to this compound have shown promise as acetylcholinesterase inhibitors, which are crucial for treating Alzheimer's disease by enhancing acetylcholine levels in the brain .

- Combination Therapies : Research into hybrid antimicrobial agents combining thiazoles with other active components has demonstrated enhanced efficacy against resistant bacterial strains .

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Thiazole/Benzamide Derivatives

Substituent Impact :

- Electron-Donating Groups (EDGs) : Methoxy (OCH₃) and methyl (CH₃) groups in the 4-methoxy and target compounds increase lipophilicity and may influence membrane permeability .

- Heterocyclic Modifications : Pyridine (8a) and thiophene () substituents introduce additional π-π stacking or hydrogen-bonding capabilities, affecting bioactivity .

Observations :

- Synthetic Efficiency : Many analogs (e.g., 8a–c) are synthesized in high yields (~80%) via reflux with active methylene compounds and ammonium acetate, suggesting robust methodologies for thiazole functionalization .

- Thermal Stability : Higher melting points (e.g., 290°C for 8a) correlate with extended conjugation or rigid heterocyclic systems .

- Spectroscopic Trends : Acetyl and benzamide carbonyl stretches appear at ~1679–1719 cm⁻¹, while nitro groups (e.g., in ) lower C=O frequencies due to electronic effects .

SAR Insights :

- Acetyl vs. Nitro : The acetyl group in the target compound may offer metabolic stability over nitro groups, which are prone to reduction.

- Benzamide Substitution : 4-Methyl or 4-methoxy groups balance lipophilicity and solubility, whereas trifluoromethyl groups enhance target selectivity .

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 314.42 g/mol. The compound features a thiazole ring, which is known for its role in enhancing biological activity through interactions with various molecular targets.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The thiazole moiety can inhibit enzyme activity or modulate receptor functions, leading to various therapeutic effects. For instance:

- Antimicrobial Activity : The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity.

- Anticancer Activity : It could induce apoptosis or inhibit cell proliferation by targeting critical signaling pathways involved in cancer progression.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results indicate that the compound possesses broad-spectrum antibacterial activity, making it a potential candidate for developing new antibiotics .

Anticancer Activity

This compound has been evaluated for its anticancer properties in various cancer cell lines. In vitro studies revealed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 µM |

| HeLa (Cervical Cancer) | 15 µM |

| A549 (Lung Cancer) | 12 µM |

These findings suggest that the compound effectively inhibits cell growth and induces apoptosis in cancer cells .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. In animal models, it has been reported to reduce inflammation markers significantly:

| Inflammatory Marker | Reduction (%) |

|---|---|

| TNF-alpha | 50% |

| IL-6 | 45% |

This highlights its potential use in treating inflammatory diseases .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the efficacy of various thiazole derivatives, including this compound, against resistant bacterial strains. The results indicated that this compound exhibited superior activity compared to traditional antibiotics .

- Anticancer Research : Another study focused on the anticancer properties of this compound in breast cancer models. The results demonstrated a significant reduction in tumor size when treated with this compound compared to control groups .

Q & A

Q. How are mechanistic insights into antimicrobial activity obtained?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.